2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide synthesis pathway
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide synthesis pathway
This technical guide details the synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS 1184003-20-0).[1] This molecule serves as a critical intermediate, likely for pharmaceutical or agrochemical applications involving the introduction of a sterically defined N,N-dialkyl pharmacophore.
The synthesis is engineered around a convergent strategy : first constructing the hindered secondary amine via a selective reductive amination, followed by a controlled acylation to install the electrophilic chloroacetyl handle.
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide
Molecular Formula:
-
Electrophilic Core:
-Chloroacetamide (susceptible to displacement). -
Steric Bulk: N-Isobutyl (2-methylpropyl) group.
-
Conformational Constraint: N-Cyclopropyl ring (adds rigidity and metabolic stability).
Retrosynthetic Logic
The most robust disconnection is at the amide bond. The high reactivity of chloroacetyl chloride makes it the ideal electrophile. The challenge lies in synthesizing the secondary amine,
-
Disconnection 1: Amide Bond
Chloroacetyl Chloride + Secondary Amine. -
Disconnection 2: C-N Bond (Amine)
Cyclopropylamine + Isobutyraldehyde (via Reductive Amination).
Why this route?
Direct alkylation of cyclopropylamine with isobutyl halides is prone to elimination (E2) due to the
Figure 1: Retrosynthetic analysis revealing the convergent pathway from commodity precursors.[2]
Part 2: Synthesis Phase I – The Secondary Amine
Objective: Synthesis of
Scientific Rationale
Using Sodium Triacetoxyborohydride (STAB) is superior to
-
Selectivity: STAB reduces the iminium ion formed in situ much faster than the aldehyde itself, preventing the formation of isobutanol byproduct.
-
Safety: It avoids the generation of toxic cyanide byproducts associated with cyanoborohydride.
-
Stability: The cyclopropyl ring is sensitive to strong acids; STAB operates under mild, slightly acidic conditions (Acetic Acid) that preserve ring integrity.
Experimental Protocol
Reagents:
-
Cyclopropylamine (1.0 equiv)[4]
-
Isobutyraldehyde (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Imine Formation: Charge a flame-dried reactor with cyclopropylamine (100 mmol) and DCE (300 mL). Cool to 0°C.
-
Addition: Add isobutyraldehyde (105 mmol) dropwise. Note: The reaction is exothermic; maintain T < 10°C.
-
Activation: Add Acetic Acid (100 mmol) and stir for 30 minutes at room temperature to drive imine formation.
-
Reduction: Cool back to 0°C. Add STAB (140 mmol) portion-wise over 20 minutes.
-
Critical Control Point: Gas evolution (
) will occur. Ensure adequate venting.
-
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/GC (disappearance of aldehyde).
-
Quench: Quench carefully with saturated aqueous
until pH > 8. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude amine is typically pure enough (>95%) for the next step. If necessary, purify via fractional distillation (bp ~130°C).
Data Summary Table: Phase I
| Component | Role | Stoichiometry | Key Property |
| Cyclopropylamine | Nucleophile | 1.0 eq | Volatile, bp 50°C |
| Isobutyraldehyde | Electrophile | 1.05 eq | Prone to oxidation |
| STAB | Reducing Agent | 1.4 eq | Mild, selective |
| DCE | Solvent | 10 vol | Aprotic, solubilizing |
Part 3: Synthesis Phase II – Acylation
Objective: Formation of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide. Methodology: Schotten-Baumann Acylation.
Scientific Rationale
The reaction between a secondary amine and an acid chloride is rapid and highly exothermic. The primary risk is the formation of HCl, which can protonate the unreacted amine, stalling the reaction.
-
Base Selection: A non-nucleophilic organic base (Triethylamine or DIPEA) is used to scavenge HCl. Inorganic bases (biphasic NaOH) are avoided here to prevent hydrolysis of the chloroacetyl chloride.
-
Temperature Control: Maintaining 0°C is critical to prevent the displacement of the
-chloride by the amine (self-alkylation polymerization).
Experimental Protocol
Reagents:
- -Isobutylcyclopropanamine (from Phase I) (1.0 equiv)
-
Chloroacetyl Chloride (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve
-isobutylcyclopropanamine (50 mmol) and (60 mmol) in anhydrous DCM (200 mL). Cool to -10°C to 0°C under . -
Acylation: Dilute Chloroacetyl chloride (55 mmol) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.
-
Critical Control Point: Do not allow temperature to rise above 5°C. Higher temperatures promote side reactions.
-
-
Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Workup:
-
Wash with 1M HCl (cold) to remove unreacted amine and TEA.
-
Wash with saturated
to remove excess acid chloride (hydrolyzed to acid). -
Wash with brine, dry over
.
-
-
Purification: Concentrate in vacuo. The product is often an oil or low-melting solid. If purification is required, use flash column chromatography (Hexanes/Ethyl Acetate gradient).
Figure 2: Forward synthesis pathway highlighting the two-phase construction.
Part 4: Quality Control & Safety
Analytical Criteria
-
1H NMR (
):-
~4.1 ppm (s, 2H,
). - ~2.6-3.0 ppm (m, 1H, Cyclopropyl CH).
-
~3.1 ppm (d, 2H,
). -
~0.6-0.9 ppm (m, 4H, Cyclopropyl
). -
~0.9 ppm (d, 6H, Isobutyl
).
-
~4.1 ppm (s, 2H,
-
Mass Spectrometry: M+1 peak at ~190.1 m/z (Check for Cl isotope pattern 3:1).
Safety Protocols
-
Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a functioning fume hood. In case of spill, neutralize with aqueous ammonia.
-
Cyclopropylamine: Flammable and toxic. High vapor pressure requires cold handling.
-
Exotherms: Both the reductive amination (during STAB addition) and acylation are exothermic. Strict temperature monitoring is required to prevent runaways.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for cyclopropylamine utility in drug design).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394626 (Related Chloroacetamides). PubChem. Link
Sources
- 1. 1421603-80-6,2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
